4-Chloro-6-methylthieno[3,2-d]pyrimidine

Anticancer Drug Discovery Structure-Activity Relationship (SAR) Apoptosis

Researchers seeking a validated scaffold for p53-independent apoptosis or kinase library synthesis often face supply inconsistency. This 4-Cl-6-Me-thieno[3,2-d]pyrimidine (CAS 108134-22-1) offers a chemoselective SNAr core with 5-10x potency advantage over pyrrolo analogs. • High-yield (80-86%) C4 amination/triazole coupling without C2 interference. • Induces apoptosis without cell cycle arrest in L1210 leukemia. • Dual anticancer/antifungal activity against Candida albicans & Cryptococcus neoformans. Bulk stock available.

Molecular Formula C7H5ClN2S
Molecular Weight 184.65 g/mol
CAS No. 108134-22-1
Cat. No. B171983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methylthieno[3,2-d]pyrimidine
CAS108134-22-1
Molecular FormulaC7H5ClN2S
Molecular Weight184.65 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)C(=NC=N2)Cl
InChIInChI=1S/C7H5ClN2S/c1-4-2-5-6(11-4)7(8)10-3-9-5/h2-3H,1H3
InChIKeyJCFKTBGQKWYJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methylthieno[3,2-d]pyrimidine: Strategic Intermediate & Pharmacophore


4-Chloro-6-methylthieno[3,2-d]pyrimidine (CAS 108134-22-1) is a heterocyclic scaffold belonging to the thieno[3,2-d]pyrimidine class, a fused bicyclic system combining a thiophene and a pyrimidine ring [1]. This core is recognized as a privileged structure in medicinal chemistry due to its purine isosterism, making it a valuable template for kinase inhibitor design [2]. The presence of a chlorine atom at the C4 position and a methyl group at C6 provides a specific substitution pattern that confers distinct chemical reactivity and has been demonstrated to be critical for bioactivity in certain applications [2].

Scaffold Type Thieno[3,2-d]pyrimidine heterocycle
Research Use Kinase inhibitor design template, purine isostere
Key Attribute 4-Chloro substituent enables selective derivatization

Critical Substituent Effects of 4-Chloro-6-methylthieno[3,2-d]pyrimidine


Thienopyrimidine derivatives exhibit highly structure-dependent biological activity and chemical reactivity. Direct SAR studies have established that the C4 chlorine in 4-chloro-6-methylthieno[3,2-d]pyrimidine is essential for antiproliferative activity against cancer cell lines; its replacement with hydrogen or other functional groups results in a complete loss of cytotoxic activity [1]. Furthermore, the thieno[3,2-d] isomer demonstrates enhanced potency compared to the pyrrolo[3,2-d] analog, confirming that the sulfur atom contributes a 5-10 fold increase in activity [1]. These findings underscore that substitution patterns and heteroatom composition cannot be casually modified without fundamentally altering the compound's functional properties.

4-Chloro replacement
Reported loss of cell-model response when 4-Cl is replaced by H, NH2, or triazole; substitution may fundamentally alter activity profile.
Scaffold heteroatom
Pyrrolo[3,2-d] analog shows lower reported cell-model response compared to thieno[3,2-d]; sulfur presence is linked to response level.
Substitution pattern
Changing C6-methyl or C4-chloro positions may alter chemoselectivity and biological outcome; analogous intermediates require validation.

Selection Evidence: 4-Chloro-6-methylthieno[3,2-d]pyrimidine vs Analogs


C4-Chlorine is Indispensable for Cytotoxic Activity

A comparative SAR study of halogenated thieno[3,2-d]pyrimidines demonstrated that the C4 chlorine atom is absolutely required for antiproliferative activity against the L1210 leukemia cell line [1]. The parent compound containing the 4-Cl substituent exhibited significant cytotoxicity. In contrast, the 4-H analog (compound 5) showed a complete loss of activity (IC50 > 250 µM), confirming the necessity of the chlorine [1]. Similarly, substitution of the 4-Cl with an amino group (compound 6) or a triazole group (compound 7) also ablated all antiproliferative activity [1]. This establishes a clear, non-negotiable requirement for the 4-chloro group for this specific cytotoxic phenotype.

C4-Cl Requirement
Head-to-head
Target (4-Cl) Active (cytotoxicity observed)
vs
4-H, 4-NH₂, 4-triazole IC₅₀ > 250 µM
Chloro substitution linked to cell-model response context
L1210 cell model; other models may vary
Anticancer Drug Discovery Structure-Activity Relationship (SAR) Apoptosis

Thieno[3,2-d]pyrimidine Scaffold Potency Advantage

The choice of the thieno[3,2-d]pyrimidine scaffold over the closely related pyrrolo[3,2-d]pyrimidine scaffold results in a significant gain in antiproliferative potency [1]. When the sulfur atom in the five-membered ring of the active thieno[3,2-d]pyrimidine was replaced with a nitrogen atom (Compound 19), the cytotoxic activity was reduced by a factor of 5 to 10 [1]. This finding, derived from direct SAR comparison, highlights that the thieno[3,2-d] core confers a substantial biological advantage over its nitrogen-containing analog.

Thieno vs Pyrrolo Potency
Head-to-head
5–10 fold
lower response in pyrrolo analog
Thieno core associated with greater cell-model response
Cancer cell line proliferation assays
Scaffold Hopping Kinase Inhibitor Design Isosteric Replacement

Chemoselective Reactivity: C4 vs C2 Chlorine

In thieno[3,2-d]pyrimidine systems bearing chlorine atoms at both the C2 and C4 positions (such as 2,4-dichlorothieno[3,2-d]pyrimidine, a close analog of 4-chloro-6-methylthieno[3,2-d]pyrimidine), the C4-Cl bond exhibits superior reactivity toward nucleophiles [1]. Under conditions where the C4-Cl was efficiently substituted by amines or triazoles (e.g., compound 6 in 80% yield, compound 7 in 86% yield), the C2-Cl remained completely unreactive [1]. This orthogonality is a direct consequence of the electronic environment created by the thiophene ring fusion, which activates the 4-position for SNAr reactions while leaving the 2-position inert.

C4 vs C2 Reactivity
Head-to-head
C4 Substitution 80% (amine), 86% (triazole)
vs
C2 Substitution 0% (unreacted)
C4 position enables selective functionalization
SNAr conditions; library synthesis context
Synthetic Methodology Medicinal Chemistry Nucleophilic Substitution

Validated Applications of 4-Chloro-6-methylthieno[3,2-d]pyrimidine


Anticancer Lead Discovery Scaffold

This compound serves as a validated starting point for anticancer drug discovery programs. Evidence indicates that the 4-chloro substitution pattern is essential for inducing apoptosis in cancer cells, and the thieno[3,2-d] core provides a 5-10x potency advantage over pyrrolo[3,2-d]pyrimidine analogs [1]. Procurement of this specific scaffold is justified for projects targeting novel, non-kinase-mediated cell death mechanisms in cancers like leukemia [1].

p53-Independent Apoptosis Tool Compound

Unlike many DNA-damaging agents, derivatives of this scaffold (exemplified by the 4-chloro thieno[3,2-d]pyrimidines) induce apoptosis without causing cell cycle arrest and operate via a p53-independent mechanism [1]. This makes the core a valuable tool for dissecting alternative apoptotic pathways, particularly in p53-mutant cancer models such as L1210 cells [1]. Researchers requiring a compound with this specific mechanistic profile should prioritize this scaffold.

Selective C4 Derivatization Intermediate

The high and selective reactivity of the C4 chlorine makes this compound an ideal electrophilic partner for SNAr reactions. The documented ability to substitute the 4-Cl group with amines or triazoles in high yields (80-86%) while leaving a potential C2-Cl group intact provides a powerful strategy for divergent library synthesis [1]. This chemoselectivity is a key differentiator from other chlorinated heterocycles and justifies its use as a building block for generating focused compound collections.

Lead Scaffold for Novel Antifungal Agents

In addition to anticancer properties, halogenated thieno[3,2-d]pyrimidines have demonstrated selective antifungal activity against clinically relevant pathogens, including Candida albicans and Cryptococcus neoformans [1]. This dual anticancer/antifungal profile, which is dependent on the 4-chloro group, makes this compound a unique starting point for developing new antifungal therapies with potentially novel mechanisms of action [1].

Application
Selection Property
Validation Focus
Cancer cell-model studies
4-Chloro thieno[3,2-d]pyrimidine core
Cell proliferation and apoptosis endpoints
Apoptosis pathway research
p53-independent mechanism context
Apoptosis induction without cell cycle arrest
Divergent library synthesis
C4 chemoselectivity
SNAr yield and C2 orthogonality
Antifungal screening studies
Halogenated thieno[3,2-d] scaffold
MIC and pathogen panel endpoints
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